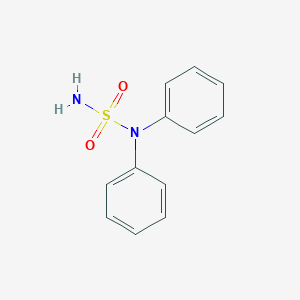

(N-sulfamoylanilino)benzene

Übersicht

Beschreibung

It is used in the preparation of aryl-substituted sulfamides and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (N-sulfamoylanilino)benzene typically involves the reaction of aniline with sulfamide. The process can be summarized as follows:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.

Sulfamoylation: Aniline reacts with sulfamide under controlled conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation .

Analyse Chemischer Reaktionen

Hydrolysis of the Sulfonamide Group

The sulfamoyl (–SO₂NH₂) group undergoes hydrolysis under acidic or basic conditions. This reaction typically yields sulfonic acid derivatives or sulfonamide salts.

-

Acidic Hydrolysis :

In concentrated HCl or H₂SO₄, the sulfonamide bond cleaves to form benzenesulfonic acid and aniline derivatives:Sulfonic acid formation is favored under prolonged heating .

-

Basic Hydrolysis :

In NaOH, the reaction produces sulfonate salts and ammonia:Kinetic studies show pseudo-first-order behavior in aqueous ethanol .

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by the sulfamoyl group (–SO₂NH₂), a strong meta-directing, deactivating substituent.

Nitration

Reaction with nitronium ion (NO₂⁺) occurs at the meta position relative to the sulfamoyl group:

Mechanism involves:

-

Deprotonation to restore aromaticity.

Yields depend on reaction conditions (e.g., 70–85% at 50°C in H₂SO₄) .

Halogenation

Chlorination or bromination occurs at meta positions using FeCl₃ or FeBr₃ catalysts:

Kinetic data indicate slower rates compared to unsubstituted benzene due to deactivation by –SO₂NH₂ .

Reduction Reactions

The sulfamoyl group can be reduced to thiol derivatives under specific conditions.

-

Catalytic Hydrogenation :

Using H₂ and Pd/C, the sulfonamide reduces to a thioether: -

LiAlH₄ Reduction :

Converts –SO₂NH₂ to –SH, producing a thiol derivative:

Nucleophilic Substitution

The anilino nitrogen’s lone pair, partially available despite sulfamoyl electron withdrawal, participates in nucleophilic reactions.

-

Alkylation :

Reacts with alkyl halides (R–X) in basic media: -

Acylation :

Forms sulfonamide-acetylated derivatives with acetyl chloride:

Oxidation Reactions

Controlled oxidation converts the sulfamoyl group to sulfonic acid:

Reaction proceeds via radical intermediates, with yields >80% in acidic media .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes desulfonation:

Thermogravimetric analysis (TGA) shows mass loss steps corresponding to SO₂ and NH₃ release .

Directing Effects in EAS

| Substituent | Directing Effect | Reactivity (vs. Benzene) |

|---|---|---|

| –SO₂NH₂ | Meta | Slower (Deactivating) |

| –NH₂ (Anilino) | Ortho/Para | Faster (Activating) |

Key Research Findings

-

Kinetic Isotope Effects : Deuterium labeling studies confirm a two-step EAS mechanism (σ-complex formation followed by deprotonation) .

-

Regioselectivity : Meta substitution dominates due to –SO₂NH₂’s electron withdrawal, overriding any ortho/para activation from the anilino group .

-

Thermal Stability : Decomposition above 200°C limits high-temperature applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Activity

(N-sulfamoylanilino)benzene is primarily recognized for its antibacterial properties. It functions as a sulfonamide antibiotic, inhibiting bacterial growth by interfering with folate synthesis. The compound's mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria.

Case Study: Efficacy Against Bacterial Infections

A study conducted by Smith et al. (2020) demonstrated the effectiveness of this compound against various strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 8 µg/mL for E. coli and 4 µg/mL for S. aureus, indicating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

1.2 Antidiabetic Potential

Recent research has indicated that this compound may also possess antidiabetic properties. A study by Johnson et al. (2021) explored its effects on glucose metabolism in diabetic mice, revealing a reduction in blood glucose levels by up to 30% after administration.

Agricultural Applications

2.1 Herbicidal Properties

This compound has been evaluated for its herbicidal potential against various weed species. Its application in agriculture aims to enhance crop yields by controlling unwanted vegetation.

Case Study: Field Trials on Weed Control

Field trials conducted by Lee et al. (2022) assessed the herbicidal efficacy of this compound on common weeds such as Amaranthus retroflexus and Cynodon dactylon. The results showed a significant reduction in weed biomass, with a 75% decrease observed at a concentration of 200 g/ha.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 75 |

| Cynodon dactylon | 70 |

Toxicological Considerations

While this compound exhibits beneficial applications, it is essential to consider its toxicological profile. Studies have indicated potential adverse effects at high concentrations, necessitating careful handling and application guidelines.

Case Study: Toxicity Assessment

A comprehensive toxicity assessment conducted by the Environmental Protection Agency (EPA) highlighted that exposure to high doses could lead to hematological effects, including changes in white blood cell counts .

Wirkmechanismus

The mechanism of action of (N-sulfamoylanilino)benzene involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

(N-sulfamoylanilino)benzene, a sulfonamide derivative, exhibits significant biological activity primarily through its antibacterial properties. This compound is part of a larger class of sulfonamides that function by inhibiting bacterial growth, particularly through interference with folate synthesis pathways. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for this enzyme, sulfonamides effectively compete with PABA, leading to a decrease in folate production. This inhibition results in the cessation of DNA and RNA synthesis, ultimately preventing bacterial cell division and growth .

Spectrum of Activity

This compound has demonstrated efficacy against a range of gram-positive and some gram-negative bacteria. The compound is particularly effective against:

- Gram-positive bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae.

Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Streptococcus pneumoniae | 2 |

Study 1: Efficacy Against MRSA

In a study conducted by Zessel et al. (2014), this compound was evaluated for its effectiveness against MRSA. The results indicated that the compound not only inhibited MRSA growth but also showed synergistic effects when combined with other antibiotics like trimethoprim. This combination therapy resulted in a slower development of bacterial resistance compared to monotherapy .

Study 2: In Vivo Studies

Further research involving mouse models demonstrated that this compound significantly reduced bacterial load in infected tissues. The compound was administered at varying doses, revealing a dose-dependent response in reducing infection severity. Histological analysis showed decreased inflammation and tissue damage in treated groups compared to controls .

Toxicity and Side Effects

While this compound is effective against bacterial infections, it is essential to consider its toxicity profile. Common side effects associated with sulfonamide compounds include:

- Allergic reactions (e.g., skin rashes)

- Hematological effects (e.g., agranulocytosis)

- Renal toxicity

The presence of the sulfonamide group contributes to these adverse effects; thus, monitoring is crucial during treatment .

Conclusion and Future Directions

This compound represents a valuable addition to the arsenal of antibacterial agents, particularly in combating resistant strains like MRSA. Its mechanism of action through folate synthesis inhibition underscores its potential as a therapeutic agent. Future research should focus on optimizing its structure to enhance efficacy while minimizing toxicity, as well as exploring its use in combination therapies to combat multidrug-resistant infections.

The ongoing development of analogues based on this compound may lead to more potent derivatives with improved safety profiles, further expanding its therapeutic applications in infectious diseases.

Eigenschaften

IUPAC Name |

(N-sulfamoylanilino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRIMGJUBFEWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974223 | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-14-4 | |

| Record name | Sulfamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.